molecular formula C20H17N5O3 B2544417 3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide CAS No. 441288-77-3

3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B2544417
M. Wt: 375.388
InChI Key: AIMFYHATFJHZEL-UHFFFAOYSA-N
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Description

3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality 3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization This chemical compound's relevance spans various fields of scientific research, particularly in the synthesis and characterization of novel organic compounds. For instance, the synthesis of Mannich bases bearing a pyrazolone moiety involves similar compounds and showcases the structural diversity attainable through the Mannich reaction. Such compounds are further studied for their electrochemical properties, indicating their potential in electrochemical applications (Naik et al., 2013).

Biological Activity Compounds with structural similarities to 3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide have been synthesized and evaluated for their biological activities. For example, derivatives have been tested for cytotoxic activities against various cancer cell lines, demonstrating the potential for antitumor applications. These compounds exhibit significant cytotoxicity, suggesting their use in developing new anticancer agents (Zhang et al., 2011).

Antimicrobial and Antioxidant Activities The synthesis of novel heterocycles from compounds structurally related to 3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has demonstrated antimicrobial and antioxidant activities. These studies contribute to the pharmaceutical field by exploring new compounds with potential therapeutic benefits. For example, the antimicrobial and antioxidant activities of pyrazole pyrimidone clubbed heterocyclic compounds reveal the scope for developing new antimicrobial agents (Saundane & Manjunatha, 2016).

Corrosion Inhibition The compound's derivatives have also been investigated for their applications in corrosion protection. The study of carbohydrazide-pyrazole compounds on mild steel in acidic solutions indicates their excellent inhibition efficiency, suggesting their use in industrial applications to prevent corrosion. This research highlights the compound's versatility beyond biological activity, extending its utility to materials science (Paul et al., 2020).

properties

CAS RN

441288-77-3

Product Name

3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Molecular Formula

C20H17N5O3

Molecular Weight

375.388

IUPAC Name

3-(3-ethoxyphenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17N5O3/c1-2-28-13-7-5-6-12(10-13)16-11-17(23-22-16)19(26)25-24-18-14-8-3-4-9-15(14)21-20(18)27/h3-11,21,27H,2H2,1H3,(H,22,23)

InChI Key

AIMFYHATFJHZEL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

solubility

not available

Origin of Product

United States

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